molecular formula C22H23N3O B2729197 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 847394-62-1

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2729197
CAS No.: 847394-62-1
M. Wt: 345.446
InChI Key: CGXSCRJQZAGHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one (CAS: 847394-57-4) is a pyrrolidin-2-one derivative featuring a 1-allyl-substituted benzimidazole moiety at the 4-position and a 4-ethylphenyl group at the 1-position of the pyrrolidinone ring.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h3,5-12,17H,1,4,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSCRJQZAGHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: This step involves the reaction of the alkylated benzimidazole with 4-ethylphenylacetic acid under cyclization conditions, often using a dehydrating agent like phosphorus oxychloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that certain structural modifications can enhance activity against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 4–20 μmol/L against pathogens such as Staphylococcus aureus and Salmonella typhi .

Anticancer Potential

The compound shows promise as an anticancer agent. Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival. For instance, some derivatives have been reported to have IC50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Due to its structural characteristics, there is potential for anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one:

  • Antimicrobial Evaluation : A study highlighted the antimicrobial efficacy of structurally similar compounds against various bacterial strains, establishing a structure-activity relationship that suggests modifications can lead to enhanced potency .
  • Anticancer Activity Assessment : Another investigation into related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines, indicating that structural variations can influence biological activity .
  • Molecular Docking Studies : Computational studies have shown promising binding affinities for this compound against targets involved in cancer progression and inflammatory responses, suggesting pathways for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidinone ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common pyrrolidin-2-one scaffold fused with a benzimidazole group. Key structural differences among analogues arise from substituents on the phenyl ring (attached to the pyrrolidinone) and modifications to the benzimidazole moiety.

Compound Name Pyrrolidinone Substituent Benzimidazole Substituent Key Features Reference
Target Compound 4-ethylphenyl 1-allyl Moderate lipophilicity, allyl flexibility
21a () 2-hydroxyphenyl Unsubstituted Hydroxyl group enhances polarity
21b () 3,5-dichloro-2-hydroxyphenyl Unsubstituted Chlorine atoms increase electronegativity
5a () 4-(naphthalen-2-yl)thiazol-2-yl Unsubstituted Thiazole and naphthalene enhance π-stacking
1-(4-methoxyphenyl) derivative () 4-methoxyphenyl 2-(2-allylphenoxy)ethyl Methoxy improves solubility
1-benzyl derivative () Benzyl 2-(4-methylphenoxy)ethyl Bulky substituents alter steric effects

Key Observations :

  • Polarity : Hydroxyl (21a) and methoxy () groups increase hydrophilicity, while the 4-ethylphenyl (target) and naphthalenyl-thiazolyl (5a) groups favor lipophilicity.
  • Steric Effects: Allyl and phenoxyethyl substituents (target, ) introduce conformational flexibility, which may influence receptor interactions.

Spectroscopic Characterization

  • ¹H NMR : The benzimidazole NH proton resonates at δ 10.8–10.9 ppm across analogues (e.g., target, 5a, 21a) .
  • ¹³C NMR: The pyrrolidinone carbonyl appears at δ 170–173 ppm, while benzimidazole carbons range from δ 160–165 ppm .
  • IR: Stretching frequencies for C=O (pyrrolidinone) and C=N (benzimidazole) are consistent at ~1720 cm⁻¹ and ~1685 cm⁻¹, respectively .

Physicochemical Properties

Property Target Compound 21a 5a
Molecular Weight (g/mol) 305.38 305.3 453.5 ~430
Melting Point (°C) N/A 214–215 N/A N/A
logP (Predicted) ~3.2 ~2.8 ~4.1 ~3.5

Biological Activity

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds, specifically those containing a benzimidazole ring. The structural formula can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}

The presence of the benzimidazole moiety is significant as it is known to influence various biological activities, including anti-cancer and anti-inflammatory effects.

1. GABA-A Receptor Modulation

Research indicates that compounds similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is crucial for developing treatments for neurological disorders. For instance, a study highlighted that certain benzimidazole derivatives demonstrated enhanced metabolic stability and reduced hepatotoxicity compared to traditional compounds like alpidem, suggesting a favorable safety profile for therapeutic use .

2. Antiviral Activity

Recent investigations into N-heterocycles have shown promising antiviral properties. Compounds structurally related to our target compound have exhibited significant antiviral activity, outperforming standard treatments like ribavirin in specific assays. The mechanism often involves inhibiting viral replication pathways, making these compounds potential candidates for further antiviral drug development .

3. Antitumor Effects

Preliminary studies have indicated that derivatives of benzimidazole can exhibit antitumor activity. The introduction of substituents at key positions on the benzimidazole scaffold has been linked to enhanced cytotoxic effects against various cancer cell lines. For example, certain modifications resulted in improved potency against tumor cells, suggesting that structural optimization could yield more effective anticancer agents .

Case Study 1: GABA-A Receptor Modulation

A study explored a series of benzimidazole derivatives, revealing that compounds with specific substitutions at the α1/γ2 interface of the GABA-A receptor demonstrated significant PAM activity. The lead compounds were shown to maintain high metabolic stability in human liver microsomes (HLMs), with one derivative remaining over 90% unmetabolized after 120 minutes of incubation .

Case Study 2: Antiviral Screening

In a comparative study involving several N-heterocycles, our target compound's analogs were tested against HIV and other viral strains. Results indicated that certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, suggesting their potential as effective treatments in viral infections .

Summary of Research Findings

Activity TypeObservationsReferences
GABA-A ModulationPositive allosteric modulation; high metabolic stability
Antiviral ActivitySuperior efficacy compared to ribavirin; effective against multiple viruses
Antitumor ActivityEnhanced cytotoxicity in various cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.